molecular formula C19H13FN4O2S3 B11279262 N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11279262
M. Wt: 444.5 g/mol
InChI Key: HESMDLCBTNVGIG-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidin core fused with a thioxo group at position 2 and a phenyl group at position 2. The 3-fluorophenyl substituent is attached via a thioacetamide linker, contributing to its unique electronic and steric properties. Crystallographic analysis using programs like SHELXL (commonly employed for small-molecule refinement) could elucidate its 3D conformation .

Properties

Molecular Formula

C19H13FN4O2S3

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H13FN4O2S3/c20-11-5-4-6-12(9-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,25)(H,22,23,26)

InChI Key

HESMDLCBTNVGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 3-fluoroaniline, phenyl isothiocyanate, and other reagents that facilitate the formation of the thiazolopyrimidine core. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (50-150°C)

    Solvents: Common organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO)

    Catalysts: Acid or base catalysts to promote specific reaction steps

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4)

    Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4)

    Solvents: Organic solvents like dichloromethane (DCM), ethanol, or acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Explored as a potential drug candidate for treating various diseases

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways

    Receptors: Binding to cellular receptors to modulate signaling pathways

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thiazolo[4,5-d]pyrimidin vs. Tetrahydrobenzothiophen
  • Target Compound : The thiazolo[4,5-d]pyrimidin core provides rigidity and planar geometry, favoring π-π stacking interactions.
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Features a tetrahydrobenzothiophen core, which introduces partial saturation, increasing flexibility.
Triazolo[1,5-a]pyrimidine Derivatives (e.g., Flumetsulam)
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide, ):
    • Replaces the thiazolo core with a triazolo[1,5-a]pyrimidine system.
    • The sulfonamide group and difluorophenyl substituent confer herbicidal activity via acetolactate synthase inhibition .

Substituent Analysis

Halogenated Aromatic Groups
  • Flumetsulam : A 2,6-difluorophenyl group enhances lipophilicity and target specificity in herbicides .
Thioacetamide vs. Sulfonamide Linkers
  • Target Compound : The thioacetamide linker may facilitate redox interactions or serve as a hydrogen-bond acceptor.
  • Flumetsulam : A sulfonamide linker provides stronger acidity (pKa ~10), influencing solubility and ionization at physiological pH .

Spectroscopic and Analytical Comparisons

NMR Profiling ()
  • Regions of chemical shift divergence (e.g., positions 29–36 and 39–44 in related compounds) highlight substituent-induced electronic changes.
  • For the target compound, NMR analysis could identify shifts in the fluorophenyl or thioxo groups, aiding in structural validation .

Physicochemical and Functional Implications

Property Target Compound N-(3-Cyano-tetrahydrobenzothiophen-2-yl) Derivative Flumetsulam
Core Structure Thiazolo[4,5-d]pyrimidin Tetrahydrobenzothiophen Triazolo[1,5-a]pyrimidine
Key Substituents 3-fluorophenyl, thioacetamide Cyano, thiadiazole 2,6-difluorophenyl, sulfonamide
Molecular Weight ~450–470 g/mol (estimated) Higher (due to thiadiazole and cyano groups) ~324 g/mol
Solubility Moderate (thioether linkage) Low (non-polar cyano group) High (ionizable sulfonamide)
Potential Application Enzyme inhibition Kinase inhibition Herbicide

Biological Activity

N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolopyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H16F N4O2S2 with a molecular weight of approximately 454.6 g/mol. The compound's structure includes a fluorophenyl group and a thioacetamide moiety attached to the thiazolopyrimidine framework.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The thiazolopyrimidine core is particularly noted for its interactions with nucleic acids and proteins, potentially affecting gene expression and protein function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone frameworks have shown efficacy against various pathogens. In vitro studies have demonstrated that this compound may possess comparable activity against bacteria and fungi.

Anticancer Activity

Recent investigations into the anticancer potential of thiazolopyrimidine derivatives have highlighted their ability to inhibit cancer cell proliferation. In vitro tests on various cancer cell lines (e.g., A375, MCF-7) showed promising results for compounds structurally related to this compound. These studies suggest that this compound could serve as a lead for developing new anticancer therapies.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)-2-thioxoacetamideThioxoacetamide coreAntimicrobial
N-(4-methylbenzyl)-2-thioxoacetamideThioxoacetamideAntimicrobial
1,3-thiazolidine derivativesThiazolidine coreAntifungal
N-(3-fluorophenyl)-2-thioxoacetamideThiazolopyrimidine coreAntimicrobial & Anticancer

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related thiazolidine derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing significant antibacterial activity (PubMed ).
  • Anticancer Activity : A recent investigation into 5-trifluoromethyl derivatives of thiazolo[4,5-d]pyrimidines demonstrated promising antiproliferative effects against multiple human cancer cell lines (PMC ). These findings suggest that the incorporation of specific substituents can enhance biological activity.

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